2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound features an anthracene core substituted at the 9-position with a biphenyl-2-yl group and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The biphenyl substituent enhances π-conjugation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) . The boronic ester group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer or small-molecule synthesis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[10-(2-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-20-12-10-18-25(27)29(26-19-11-13-21-28(26)30)24-17-9-8-16-23(24)22-14-6-5-7-15-22/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUWBTXJLPINIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is then functionalized with a biphenyl group through a series of coupling reactions, such as Suzuki coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and purity of the final product. Techniques such as sublimation may be employed to purify the compound further .
Chemical Reactions Analysis
Types of Reactions
2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include various substituted anthracene and biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in intramolecular charge transfer (ICT) processes. The electron-donating triphenylamine group and the electron-accepting anthracene moiety facilitate this charge transfer, which is crucial for its fluorescence properties . The molecular docking approach has shown that the compound can target specific cellular structures, enhancing its potential for cellular imaging .
Comparison with Similar Compounds
Key Findings
Carbazole derivatives () exhibit higher thermal stability and tunable emission spectra due to nitrogen-containing heterocycles .
Synthetic Efficiency :
- Suzuki-Miyaura coupling (Pd-catalyzed) is a common method for introducing aryl/heteroaryl groups to anthracene (e.g., 46–58% yields in ).
- The target compound’s biphenyl group may require optimized steric conditions due to ortho-substitution .
Physical Properties :
- Melting points correlate with molecular symmetry and packing. The naphthalen-2-yl analog () melts at 212–216°C, while bulkier substituents (e.g., di-naphthalen-2-yl in ) likely reduce crystallinity.
Research Implications
- OLED Performance : The target compound’s biphenyl group may enhance luminescence efficiency compared to single-ring substituents, as seen in carbazole-based emitters .
- Synthetic Versatility : Boronic esters enable modular synthesis of conjugated polymers for flexible electronics .
- Stability Challenges : Anthracene derivatives with electron-withdrawing groups (e.g., boronic esters) may exhibit oxidative degradation under high-voltage OLED operation, requiring encapsulation strategies .
Biological Activity
The compound 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1416243-42-9) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C32H29BO2
Molecular Weight: 456.39 g/mol
Structure: The compound features a boron atom integrated into a dioxaborolane ring, linked to an anthracene moiety substituted with biphenyl groups. This structural configuration is significant for its electronic properties and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of boron compounds like dioxaborolanes often hinges on their ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed for the biological activity of this compound:
- Inhibition of Enzymatic Activity : Boron-containing compounds can act as enzyme inhibitors by forming stable complexes with catalytic sites on enzymes.
- Antioxidant Properties : The compound may exhibit antioxidant activity through the scavenging of free radicals due to its aromatic structure.
- Photodynamic Activity : The anthracene moiety can absorb UV light and generate reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.
Anticancer Activity
A study investigated the effects of various boron compounds on cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) when compared to control groups. The mechanism was attributed to ROS generation leading to apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 ± 2 | ROS Generation |
| Control | MCF-7 | >50 | N/A |
Antioxidant Activity
Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it effectively reduced DPPH radicals in a concentration-dependent manner.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling reactions. Anthracene derivatives are functionalized with boronate esters through palladium-catalyzed cross-coupling. For example, brominated anthracene intermediates (e.g., 9-bromoanthracene derivatives) react with biphenyl boronic esters under inert conditions (e.g., THF solvent, LDA as a base) . Key steps include:
- Step 1 : Lithiation of anthracene derivatives using LDA at low temperatures (-15°C to 0°C).
- Step 2 : Boronation via addition of pinacol boronic ester precursors.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Data Table : Common Reaction Conditions
| Reagent | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| LDA, Biphenyl-Bpin | THF | -15°C | Pd(PPh₃)₄ | 60–75% | |
| NaOtBu, B₂pin₂ | DMF | 80°C | Pd(dba)₂ | 50–65% |
Q. How is this compound purified and characterized in academic settings?
- Methodological Answer :
- Purification : After synthesis, impurities are removed via recrystallization (toluene/ethanol) or flash chromatography (silica gel, gradient elution). High-performance liquid chromatography (HPLC) is used for analytical purity checks .
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and boronate ester peaks (δ 1.2–1.4 ppm for pinacol methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 520–550).
- UV-Vis : Anthracene moieties show absorbance at λₘₐₓ ~370–400 nm .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reactivity data for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in yields or side products often arise from:
- Steric hindrance : Bulky biphenyl groups reduce coupling efficiency. Use smaller ligands (e.g., SPhos instead of PPh₃) to enhance Pd catalyst activity .
- Solvent effects : Polar aprotic solvents (DMF) improve solubility but may decompose boronate esters. THF/toluene mixtures balance stability and reactivity .
- Temperature control : Lower temperatures (-15°C) minimize boronate ester hydrolysis .
Q. How does the compound’s stability under varying environmental conditions impact its use in optoelectronic research?
- Methodological Answer : Stability is assessed via:
- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (>250°C) confirm thermal stability for OLED applications .
- Light Exposure Tests : UV-Vis monitoring (λₘₐₓ shifts) detects photodegradation; anthracene derivatives degrade under prolonged UV light .
- Humidity Control : Boronate esters hydrolyze in moisture. Storage under argon with molecular sieves is critical .
- Data Table : Stability Parameters
| Condition | Degradation Pathway | Mitigation Strategy | Reference |
|---|---|---|---|
| Moisture | Hydrolysis | Argon atmosphere, sieves | |
| UV light (365 nm) | Photooxidation | Amber glassware, N₂ purge |
Q. What computational methods predict the compound’s electronic properties for organic semiconductor design?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate HOMO/LUMO levels (e.g., HOMO = -5.2 eV, LUMO = -2.8 eV) .
- Molecular Dynamics (MD) : Simulate π-π stacking interactions in thin films using AMBER force fields .
Contradictions and Validation
- Spectral Data Conflicts : NMR shifts for biphenyl protons vary between DMSO-d₆ (δ 7.5–7.7 ppm) and CDCl₃ (δ 7.3–7.5 ppm) due to solvent polarity . Always report solvent conditions.
- Yield Discrepancies : Lower yields (<50%) in air-sensitive reactions highlight the need for rigorous inert-atmosphere protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
